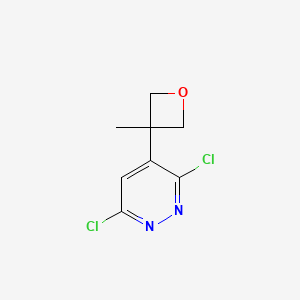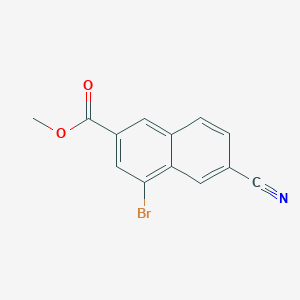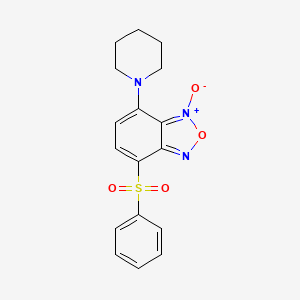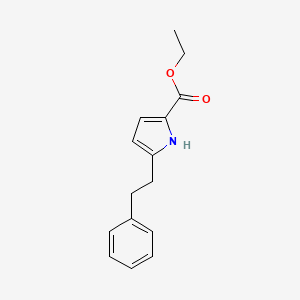![molecular formula C6H5N3S B13934415 Thiazolo[5,4-b]pyridin-5-amine](/img/structure/B13934415.png)
Thiazolo[5,4-b]pyridin-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thiazolo[5,4-b]pyridin-5-amine is a heterocyclic compound that combines the structural features of thiazole and pyridine rings. This fusion creates a unique bicyclic scaffold that has garnered significant interest in medicinal chemistry due to its potential pharmacological activities. The compound is known for its diverse biological properties, making it a valuable target for drug discovery and development.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of thiazolo[5,4-b]pyridin-5-amine typically involves the annulation of a thiazole ring to a pyridine ring. One common method includes the reaction of 2-chloropyridin-3-amine with alkyl, aralkyl, or aryl isothiocyanate in absolute ethanol . Another approach involves the use of hydrazonoyl halides as precursors, which react with various substituted hydrazines in ethanol and triethylamine to yield the desired thiazolo[5,4-b]pyridine derivatives .
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This can include the use of catalytic amounts of N-methylmorpholine and a slight excess of sodium acetate . The reaction is typically quenched with ammonium chloride solution, followed by extraction with petroleum ether and purification using flash column chromatography .
Chemical Reactions Analysis
Types of Reactions: Thiazolo[5,4-b]pyridin-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions are common, where the amino group can be substituted with various electrophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) in an appropriate solvent.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.
Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced thiazolo[5,4-b]pyridine derivatives.
Substitution: Various substituted thiazolo[5,4-b]pyridin-5-amines depending on the electrophile used.
Scientific Research Applications
Thiazolo[5,4-b]pyridin-5-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of thiazolo[5,4-b]pyridin-5-amine involves its interaction with specific molecular targets. For instance, some derivatives act as potent inhibitors of phosphoinositide 3-kinase (PI3K), a key enzyme involved in cell growth and survival pathways . The compound binds to the active site of the enzyme, inhibiting its activity and thereby exerting its biological effects. This interaction is often mediated through hydrogen bonds and hydrophobic interactions with key amino acid residues in the enzyme’s active site.
Comparison with Similar Compounds
- Thiazolo[4,5-d]pyrimidine
- Thiazolo[4,5-b]pyridine
- Thiazolo[5,4-d]pyrimidine
Properties
Molecular Formula |
C6H5N3S |
|---|---|
Molecular Weight |
151.19 g/mol |
IUPAC Name |
[1,3]thiazolo[5,4-b]pyridin-5-amine |
InChI |
InChI=1S/C6H5N3S/c7-5-2-1-4-6(9-5)10-3-8-4/h1-3H,(H2,7,9) |
InChI Key |
FYLFPXIWHIKBMY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC2=C1N=CS2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![1H-[1]benzofuro[3,2-f]indole-2,3-dione](/img/structure/B13934368.png)

![Bis[(bicyclo[2.2.1]hept-5-en-2-yl)methoxy](dimethyl)silane](/img/structure/B13934376.png)




![5-(tert-Butyl) 3-methyl 2-methyl-2,6-dihydropyrrolo[3,4-c]pyrazole-3,5(4H)-dicarboxylate](/img/structure/B13934404.png)

